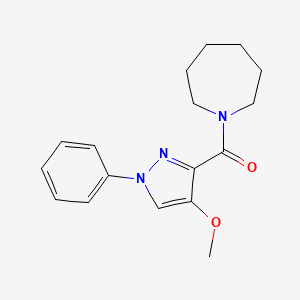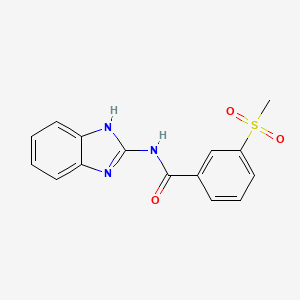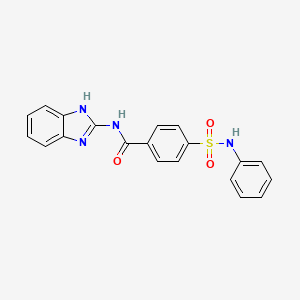
Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone, also known as MPMP, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential use in various applications. MPMP belongs to the class of pyrazole derivatives and has been shown to possess several interesting biological properties that make it a promising candidate for further investigation.
作用機序
The exact mechanism of action of Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone has been shown to possess several interesting biochemical and physiological effects. In vitro studies have demonstrated that Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), a family of enzymes that are involved in tissue remodeling and repair.
実験室実験の利点と制限
One of the main advantages of using Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone in lab experiments is its high potency and selectivity towards COX-2 inhibition. Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone has been shown to be more potent than other COX-2 inhibitors such as celecoxib and rofecoxib. However, one of the limitations of using Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone. One area of interest is in the development of novel drug delivery systems that can improve the solubility and bioavailability of Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone. Another area of interest is in the investigation of the potential use of Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of more potent and selective COX-2 inhibitors based on the structure of Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone is an area of ongoing research.
In conclusion, Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone is a promising chemical compound that has the potential to be used in various scientific research applications. Its high potency and selectivity towards COX-2 inhibition make it a promising candidate for further investigation in the field of medicinal chemistry. Ongoing research on Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone is expected to lead to the development of novel drug delivery systems and more potent COX-2 inhibitors that can be used in the treatment of various diseases.
合成法
The synthesis of Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone involves the reaction of 4-methoxy-1-phenylpyrazole-3-carboxylic acid with azepan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to yield the final compound.
科学的研究の応用
Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone is in the field of medicinal chemistry, where it has been shown to possess significant anti-inflammatory and analgesic properties. Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone has also been investigated for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation-induced neuronal damage.
特性
IUPAC Name |
azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-22-15-13-20(14-9-5-4-6-10-14)18-16(15)17(21)19-11-7-2-3-8-12-19/h4-6,9-10,13H,2-3,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCLBXCJHKBZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)N2CCCCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl-(4-methoxy-1-phenylpyrazol-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(N-methylanilino)ethylsulfamoyl]benzamide](/img/structure/B7480807.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7480818.png)




![Ethyl 4-[4-[(4-acetamidophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7480857.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7480865.png)


![Furan-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480900.png)

![ethyl (E)-2-cyano-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoate](/img/structure/B7480906.png)
